(3-Chlorothiophen-2-yl)methanamine hydrochloride basic properties
(3-Chlorothiophen-2-yl)methanamine hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of (3-Chlorothiophen-2-yl)methanamine Hydrochloride: A Medicinal Chemistry Perspective
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are cornerstones in the design of novel therapeutics. Among these, the thiophene ring holds a position as a "privileged" structure, valued for its unique electronic properties and its ability to act as a bioisostere of the benzene ring.[1][2] (3-Chlorothiophen-2-yl)methanamine hydrochloride is a key synthetic intermediate that leverages this scaffold, serving as a versatile building block for a range of biologically active molecules, particularly those targeting the central nervous system.[3]
This technical guide provides a comprehensive analysis of the core basic properties of (3-Chlorothiophen-2-yl)methanamine hydrochloride. It is designed for researchers, medicinal chemists, and formulation scientists who understand that a molecule's success as a drug candidate is inextricably linked to its fundamental physicochemical characteristics. We will move beyond a simple data sheet to explore the causality behind why these properties, especially basicity (pKa), are critical drivers of a compound's pharmacokinetic and pharmacodynamic profile. Understanding and accurately measuring these parameters are not mere checkboxes in a development plan; they are foundational to rational drug design, enabling the strategic optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[4][5]
Chapter 1: Molecular Profile and Physicochemical Characteristics
(3-Chlorothiophen-2-yl)methanamine hydrochloride is the salt form of the primary amine (3-Chlorothiophen-2-yl)methanamine. The formation of a hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry.[6] Many amine-containing compounds are poorly soluble in water in their free base form; converting them to a salt dramatically increases aqueous solubility, which is a prerequisite for most formulation and administration routes.[6][7] This salt is a crystalline solid formed by the reaction of the basic nitrogen atom of the amine with hydrochloric acid.[6][7]
While a Material Safety Data Sheet (MSDS) for this compound indicates stability under recommended storage conditions, it often lists critical data points like melting point and solubility as "Not available".[8] This guide provides the scientific rationale and experimental frameworks necessary to determine these essential properties.
| Property | Data | Source |
| Chemical Name | (3-Chlorothiophen-2-yl)methanamine hydrochloride | [9] |
| Synonyms | 2-Aminomethyl-3-chlorothiophene HCl | [9] |
| CAS Number | 643088-03-3 | [9][10] |
| Molecular Formula | C₅H₇Cl₂NS | [3][11] |
| Molecular Weight | 184.09 g/mol | [3][11] |
| Storage | 2-8°C, sealed, dry | [3] |
| Incompatibilities | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [8] |
Chapter 2: The Cornerstone of Basicity - pKa and its Implications
The ionization constant (pKa) of a molecule is arguably its most important physicochemical parameter, as it dictates the compound's charge state at any given pH.[12][13] For a primary amine like (3-Chlorothiophen-2-yl)methanamine, the pKa refers to the equilibrium between its protonated (charged, R-NH₃⁺) and neutral (uncharged, R-NH₂) forms. This equilibrium, governed by the Henderson-Hasselbalch equation, has profound consequences for a drug's entire journey through the body.[4][5]
The ionization state directly impacts a molecule's ADMET profile:
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Absorption : The pH-partition hypothesis states that only the neutral, more lipophilic form of a drug can passively diffuse across biological membranes, such as the gastrointestinal lining. The degree of ionization in the stomach (low pH) versus the intestine (higher pH) will therefore control the rate and extent of oral absorption.[4]
-
Distribution : The charge state affects how a drug binds to plasma proteins and its ability to penetrate tissues, including crossing the blood-brain barrier.[4]
-
Target Engagement : While the neutral form is key for crossing membranes, the charged (protonated) form is often essential for binding to the target receptor through ionic interactions or salt bridges.[13]
-
Metabolism & Excretion : Ionization influences clearance rates, as highly ionized compounds are typically more water-soluble and more readily excreted by the kidneys.[4]
Given these factors, the ability to modulate the pKa of a lead compound is a powerful tool in medicinal chemistry. Attenuating the basicity of an amine can be a key strategy to mitigate off-target liabilities, such as hERG channel inhibition, or to fine-tune solubility and permeability for an optimal pharmacokinetic profile.[13][14]
Caption: Ionization equilibrium of a primary amine at different pH values.
Chapter 3: Experimental Determination of Basicity (pKa)
Generating reliable and reproducible pKa data is essential for building predictive structure-activity relationships (SAR). The choice of method depends primarily on the compound's solubility and the required throughput.
Method Selection Workflow
The following workflow illustrates a logical approach to selecting the appropriate pKa determination method.
Caption: Decision workflow for selecting a pKa determination method.
Protocol 1: Potentiometric Titration
This is the gold-standard method due to its accuracy and direct measurement. It is suitable for compounds with sufficient aqueous solubility.[1][15]
-
Principle: The pH of a solution containing the amine hydrochloride is monitored as a standardized basic titrant (e.g., NaOH) is added incrementally. The amine hydrochloride acts as a weak acid. The pKa is equal to the pH at the half-equivalence point, where 50% of the compound has been neutralized to its free base form.[1]
-
Methodology:
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh and dissolve a known amount of (3-Chlorothiophen-2-yl)methanamine hydrochloride in a specific volume of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Add standardized NaOH solution in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV). The pKa is the pH value recorded when half of the volume of titrant required to reach the equivalence point has been added.
-
Protocol 2: pKa Determination for Sparingly Soluble Compounds by RP-HPLC
For many drug candidates, aqueous solubility is too low for potentiometry. The RP-HPLC method is an excellent alternative.[16][17]
-
Principle: The retention time of an ionizable compound on a reverse-phase column is dependent on the pH of the mobile phase. The neutral form of the amine is more hydrophobic and will have a longer retention time, while the protonated form is more polar and will elute faster. By measuring the retention time across a range of mobile phase pH values, a sigmoidal curve can be generated. The pKa is the pH at the inflection point of this curve.[17]
-
Methodology:
-
System Setup: Use a standard HPLC system with a C18 column and a UV detector.
-
Buffer Preparation: Prepare a series of mobile phase buffers with identical organic modifier content (e.g., 50:50 Acetonitrile:Water) but spanning a range of pH values (e.g., from pH 2.5 to 10.5 in 0.5 pH unit increments).
-
Sample Preparation: Dissolve the compound in the organic modifier (e.g., Acetonitrile) to create a stock solution.
-
Analysis: For each pH buffer, equilibrate the column and inject the sample. Record the retention time (t_R).
-
Data Analysis: Plot the retention time (t_R) on the y-axis against the mobile phase pH on the x-axis. Fit the data to a sigmoidal Boltzmann equation. The pH value at the curve's inflection point corresponds to the compound's pKa.
-
| Method Comparison | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Direct pH measurement during acid-base neutralization.[1] | High accuracy, low cost, considered the "gold standard".[15][16] | Requires good aqueous solubility and relatively large sample amount.[16] |
| RP-HPLC Method | Retention time changes with mobile phase pH due to ionization.[17] | Requires very small sample amount, suitable for poorly soluble compounds, can be automated for higher throughput.[16][17] | Indirect measurement, potential for matrix effects, requires careful buffer preparation. |
Chapter 4: Beyond pKa - Solubility and Stability of the Hydrochloride Salt
Aqueous Solubility
The primary reason for using the hydrochloride salt is to improve aqueous solubility.[6] It is crucial to quantify this property, especially its dependence on pH.
-
Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of (3-Chlorothiophen-2-yl)methanamine hydrochloride to a vial containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This pH-solubility profile is critical for predicting oral absorption and guiding formulation development.
-
Solid-State Stability
The physical and chemical stability of the salt form is vital for shelf-life and ensuring consistent product quality.
-
Rationale: Amine hydrochloride salts can be susceptible to physical changes (e.g., polymorphism) or chemical degradation, especially under stress conditions of high temperature and humidity. A key concern can be disproportionation, where the salt reverts to the free base and HCl gas, which can impact potency and performance.
-
Protocol: Accelerated Solid-State Stability Study
-
Sample Preparation: Place accurately weighed samples of the hydrochloride salt in open and closed vials.
-
Storage: Store the vials in controlled stability chambers at accelerated conditions (e.g., 40°C/75% Relative Humidity) for a set period (e.g., 1, 2, and 4 weeks). A control sample is kept at 5°C.
-
Testing: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Physical Form: Use X-Ray Powder Diffraction (XRPD) to check for any changes in the crystalline form.
-
-
Conclusion: A Strategic Overview
(3-Chlorothiophen-2-yl)methanamine hydrochloride is more than a simple chemical reagent; it is a carefully designed entity whose utility in drug development is governed by its fundamental basic properties. This guide has demonstrated that a deep understanding and precise experimental determination of its pKa, solubility, and stability are not routine exercises but are central to the principles of rational drug design. By characterizing these properties early and accurately, researchers can make informed decisions, optimize molecular design to enhance ADMET characteristics, and build a solid foundation for successful translation from a promising molecule into a viable therapeutic agent.[5][12]
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